![molecular formula C11H11N5 B043363 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine CAS No. 78411-56-0](/img/structure/B43363.png)

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine

Vue d'ensemble

Description

“3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine” is a derivative of quinoxaline . It is related to 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a food-derived carcinogen found in high-temperature-cooked fish and meats . It is also related to 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline, which is known to be mutagenic .

Synthesis Analysis

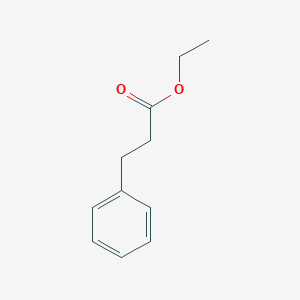

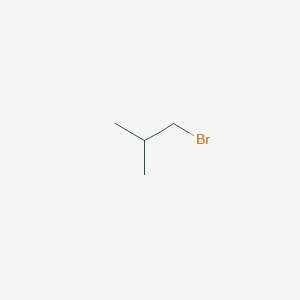

The synthesis of “3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine” has been reported in the literature. It can be prepared from 4-fluoro-o-phenylenediamine . The 3,7-dimethyl isomer may be obtained as a minor by-product .

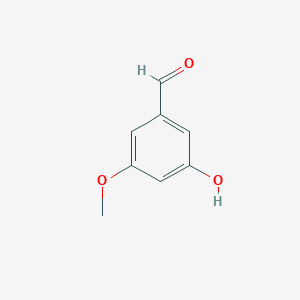

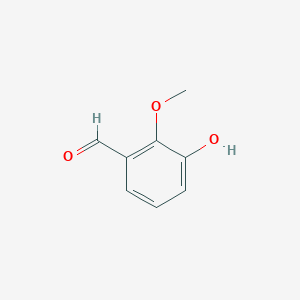

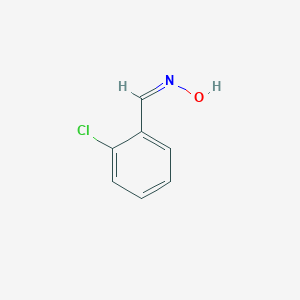

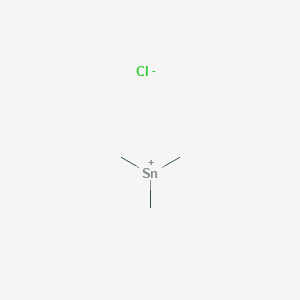

Molecular Structure Analysis

The molecular structure of “3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine” is related to that of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) . The presence of the imidazole ring and the 2-amino group in the molecule seems to be important for its mutagenicity .

Applications De Recherche Scientifique

Food Chemistry and Carcinogenicity Studies

MeIQx is a well-known mutagenic compound found in cooked beef and other high-temperature-cooked meats and fish . It is a product of the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that occurs during the cooking process . Research into MeIQx’s formation, prevalence in food items, and its metabolic activation pathways are crucial for understanding its role in diet-related carcinogenesis.

Mutagenesis and Genotoxicity Analysis

As a potent mutagen, MeIQx is used to study DNA damage and the mechanisms of mutation induction . It has been shown to cause base substitutions and frame shifts in genetic material, making it a valuable tool for genotoxicity testing in vitro and in vivo .

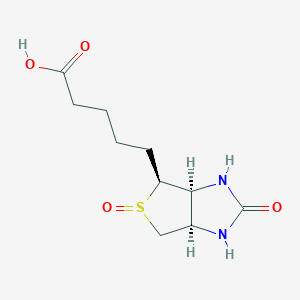

Enzymatic Activation and Metabolism

MeIQx undergoes metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, and N-acetyltransferase 2, which convert it into DNA-reactive metabolites . This process is significant for pharmacology and toxicology research, as it helps in understanding how procarcinogens are activated within the body.

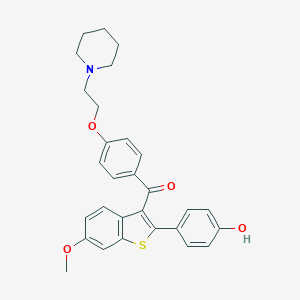

Chemical Synthesis and Derivative Production

The synthesis of MeIQx and its derivatives is an area of interest in organic chemistry. Researchers explore various synthetic routes and modifications to produce new compounds with potential biological activities or to study structure-activity relationships .

Environmental Carcinogenesis

MeIQx serves as a model compound for studying environmental carcinogenesis. Its presence in cooked foods and the potential for human exposure through diet makes it relevant for assessing environmental risk factors for cancer .

Analytical Chemistry and Detection Methods

Developing sensitive and accurate methods for detecting MeIQx in food samples is crucial for food safety and regulatory purposes. Analytical chemists work on refining techniques such as high-performance liquid chromatography and mass spectrometry to quantify MeIQx levels in complex matrices .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine is the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 . These enzymes play a crucial role in the metabolism of xenobiotics and drugs in the body.

Mode of Action

The compound is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively . This activation process leads to the formation of a metabolite that reacts with DNA to form adducts .

Biochemical Pathways

The compound affects the metabolic pathway involving the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 . The downstream effects include the formation of a metabolite that can react with DNA, leading to the formation of adducts .

Pharmacokinetics

The compound is known to be slightly soluble in dmso and methanol , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the formation of a metabolite that reacts with DNA to form adducts . This process can lead to mutations and potentially induce tumor formation .

Action Environment

The compound is found in high-temperature cooked fish and meats . Therefore, the cooking process and temperature may influence the compound’s action, efficacy, and stability. Additionally, the compound is sensitive to light and air , suggesting that storage conditions could also impact its stability and efficacy.

Propriétés

IUPAC Name |

3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-9-7(14-6)3-4-8-10(9)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBGZSRZUHNKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C=CC3=C2N=C(N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229066 | |

| Record name | 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine | |

CAS RN |

78411-56-0 | |

| Record name | 8-Demethyl-7-methyl meiqx | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078411560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-DEMETHYL-7-METHYL MEIQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13I52Q7651 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.